molecular formula C10H8F3N3O B12833209 8-(Trifluoromethoxy)quinoline-3,4-diamine

8-(Trifluoromethoxy)quinoline-3,4-diamine

Cat. No.: B12833209
M. Wt: 243.18 g/mol
InChI Key: PVQUVWGUSFCNAT-UHFFFAOYSA-N
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Description

8-(Trifluoromethoxy)quinoline-3,4-diamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethoxy group attached to the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethoxy)quinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors One common method involves the reaction of 8-chloroquinoline with trifluoromethoxybenzene under specific conditions to introduce the trifluoromethoxy group

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as stannic chloride or indium(III) chloride, can facilitate the reaction and improve efficiency . Additionally, the reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethoxy)quinoline-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline ring or the attached functional groups.

    Substitution: The trifluoromethoxy and diamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives .

Mechanism of Action

The mechanism of action of 8-(Trifluoromethoxy)quinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, it may inhibit certain kinases or disrupt protein-protein interactions, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethoxy)quinoline-3,4-diamine is unique due to the combination of the trifluoromethoxy group and the diamine functionality. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H8F3N3O

Molecular Weight

243.18 g/mol

IUPAC Name

8-(trifluoromethoxy)quinoline-3,4-diamine

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)17-7-3-1-2-5-8(15)6(14)4-16-9(5)7/h1-4H,14H2,(H2,15,16)

InChI Key

PVQUVWGUSFCNAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)N)N

Origin of Product

United States

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